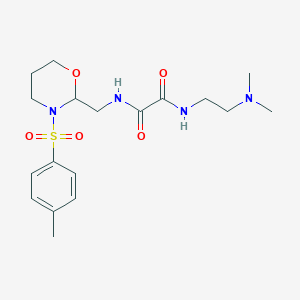

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O5S/c1-14-5-7-15(8-6-14)28(25,26)22-10-4-12-27-16(22)13-20-18(24)17(23)19-9-11-21(2)3/h5-8,16H,4,9-13H2,1-3H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWAQCAPVDDJMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the oxazinan ring: This involves the reaction of an appropriate amine with a tosyl-protected oxazinan precursor under acidic conditions.

Attachment of the dimethylaminoethyl group: This step involves the alkylation of the oxazinan intermediate with a dimethylaminoethyl halide in the presence of a base.

Formation of the oxalamide linkage: The final step involves the coupling of the dimethylaminoethyl-oxazinan intermediate with an oxalyl chloride derivative under basic conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its role in inhibiting PARP, which is involved in DNA repair and apoptosis.

Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit DNA repair in cancer cells.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of poly(ADP-ribose) polymerase (PARP). By binding to the active site of PARP, it prevents the enzyme from catalyzing the transfer of ADP-ribose units to target proteins, thereby inhibiting DNA repair processes. This can lead to the accumulation of DNA damage in cells, ultimately triggering cell death pathways such as apoptosis.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and related oxalamides:

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides like S336 and No. 1770 undergo rapid hepatic metabolism without amide bond cleavage, suggesting that the target compound may also resist hydrolysis .

- Safety: The FAO/WHO Committee established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day for structurally related oxalamides, indicating a high safety margin for human consumption .

Research Findings and Implications

Functional Assays and Receptor Binding

- Umami Agonism: S336 and its analogs activate the hTAS1R1/hTAS1R3 receptor, a key umami taste receptor. The dimethylaminoethyl group in the target compound may enhance receptor interaction due to its basicity .

- Catalytic Applications : Tosyl and fluorophenylsulfonyl groups in oxazinan-containing oxalamides are hypothesized to stabilize metal complexes in C–H functionalization reactions .

Limitations and Knowledge Gaps

- No direct data on the target compound’s bioactivity or toxicity exist in the provided evidence.

Activité Biologique

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H28N4O5S

- Molecular Weight : 412.5 g/mol

- CAS Number : 869071-29-4

| Property | Value |

|---|---|

| Molecular Formula | C18H28N4O5S |

| Molecular Weight | 412.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves several key steps:

- Preparation of the Oxazinan Ring : This step may include cyclization reactions using appropriate precursors.

- Introduction of the Tosyl Group : Achieved through sulfonation reactions.

- Formation of the Oxalamide Linkage : Finalizing the structure through amide bond formation.

Optimized conditions for these reactions include controlled temperatures, solvent selection, and catalysts to enhance yield and purity .

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key findings from recent studies include:

The compound's mechanism involves binding to specific enzymes or receptors, modulating their activity, which can trigger various biochemical pathways. The oxazinan ring and tosyl group are crucial for this binding process .

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties, particularly against lung cancer cell lines. These effects are thought to arise from the compound's ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .

- Neuropharmacological Effects : Research indicates potential applications in treating neurological disorders due to its interactions with neurokinin receptors, which are implicated in pain and anxiety modulation.

- Antimicrobial Properties : Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

Case Studies

Several studies have explored the biological activity of similar compounds with varying substituents on the oxalamide backbone:

- Study on Lung Cancer : A comparative study highlighted the effectiveness of 2-(dimethylamino)ethyl-linked oxalamides against lung cancer cells, demonstrating a significant reduction in cell viability compared to controls .

- Neurokinin Receptor Antagonism : The compound was evaluated for its ability to inhibit neurokinin receptors in vitro, showing promising results that could translate into therapeutic applications for conditions like depression and emesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.